molecular formula C16H16ClNO2S B2720833 (2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1797093-68-5

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2720833
CAS RN: 1797093-68-5
M. Wt: 321.82
InChI Key: DVRGLNAWAWRJRB-UHFFFAOYSA-N
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Description

Benzofuran compounds, which include a furan ring, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Furan-2-yl (phenyl)methanone derivatives can be synthesized and their structures established on the basis of 1H-NMR, 13C-NMR and mass spectral data . There are also novel methods for constructing benzofuran rings, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, a series of novel furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using techniques such as 1H-NMR, 13C-NMR and mass spectral data .

Scientific Research Applications

Safety And Hazards

Safety and hazards associated with these compounds can vary. For example, (E)-(4-Chlorophenyl)(furan-2-yl)methanone oxime is classified as Acute Tox. 3 Oral 6.1D - Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects .

Future Directions

Given the wide range of biological and pharmacological activities of these compounds, they have great values in the field of new drug research . They can be used to design and develop new potential therapeutic agents .

properties

IUPAC Name

(2-chlorophenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRGLNAWAWRJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

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